molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3

1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-

Cat. No. B116352
CAS RN: 60548-22-3
M. Wt: 236.7 g/mol
InChI Key: MCVPFDOUKZBWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 3-[(7-chloro-4-quinolinyl)amino] is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AQ-13 and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of AQ-13 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, malaria parasites, and bacteria. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.

Biochemical And Physiological Effects

AQ-13 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of malaria parasites and bacteria. AQ-13 has been shown to have minimal toxicity to normal cells, making it a promising candidate for the treatment of cancer, malaria, and bacterial infections.

Advantages And Limitations For Lab Experiments

AQ-13 has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective research tool. However, AQ-13 has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.

Future Directions

There are several future directions for the research of AQ-13. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer, malaria, and bacterial infections. AQ-13 could also be modified to improve its solubility and half-life, making it more effective as a research tool. Additionally, AQ-13 could be tested against other types of cancer cells, malaria parasites, and bacteria to determine its potential use in treating other diseases.

Scientific Research Applications

AQ-13 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-malarial, and anti-bacterial properties. AQ-13 has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has been found to be effective in inhibiting their growth. It has also been tested against Plasmodium falciparum, the parasite responsible for malaria, and has shown promising results in inhibiting its growth. AQ-13 has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

60548-22-3

Product Name

1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7 g/mol

IUPAC Name

3-[(7-chloroquinolin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C12H13ClN2O/c13-9-2-3-10-11(14-5-1-7-16)4-6-15-12(10)8-9/h2-4,6,8,16H,1,5,7H2,(H,14,15)

InChI Key

MCVPFDOUKZBWJF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCO

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,7-dichloroquinoline (25.35 g, 0.128 mol) and 3-aminopropanol (120 mL, 1.57 mol) were heated with stirring at 130-140° C. for 24 hours. After cooling, the reaction mixture was poured into water (500 mL) and filtered, and the solid residue was dried then boiled in ethyl acetate (250 mL) to give the title compound (27.3 g, 90%) as an off-white solid.
Quantity
25.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
90%

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